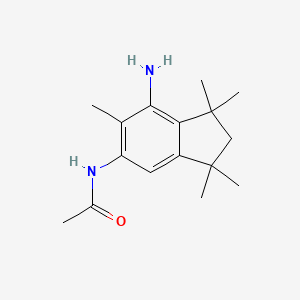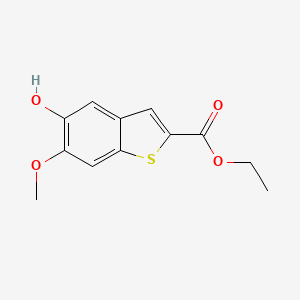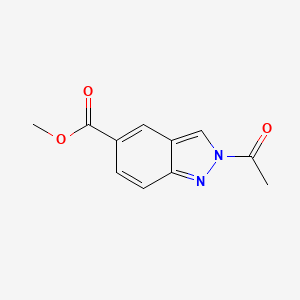
2-アセチル-2H-インダゾール-5-カルボン酸メチル
説明
“Methyl 2-acetyl-2H-indazole-5-carboxylate” is a chemical compound with the molecular formula C11H10N2O3 . It is a type of indazole, which is an important fused aromatic heterocyclic system containing a benzene and pyrazole ring . This compound is a solid at room temperature .
Synthesis Analysis
Indazoles, including “Methyl 2-acetyl-2H-indazole-5-carboxylate”, can be synthesized through various methods. Some of the strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst .Molecular Structure Analysis
Indazoles have a bicyclic ring structure made up of a pyrazole ring and a benzene ring . They consist of three tautomeric forms in which 1H-tautomers (indazoles) and 2H-tautomers (isoindazoles) exist in all phases . The tautomerism in indazoles greatly influences their synthesis, reactivity, physical, and even biological properties .Chemical Reactions Analysis
The tautomerism in indazoles greatly influences their synthesis and reactivity . The thermodynamic internal energy calculation of these tautomers points to 1H-indazole as the predominant and stable form over 2H-indazole .Physical and Chemical Properties Analysis
“Methyl 2-acetyl-2H-indazole-5-carboxylate” is a solid at room temperature . Its molecular weight is 218.21 g/mol .科学的研究の応用
抗菌活性
インダゾール誘導体は、抗菌特性について研究されてきました。 2-アリリデン-6-フルフリルリデンシクロヘキサノンやヘキサヒドロインダゾールなどの化合物は、黄色ブドウ球菌属、緑膿菌、プロテウス属、大腸菌などの様々な細菌株に対して中等度から高度の活性を示します 。2-アセチル-2H-インダゾール-5-カルボン酸メチルは、同様の抗菌用途のために潜在的に探求することができます。
医薬品化学
インダゾール誘導体の汎用性の高い生物活性は、それらを医薬品化学において重要なものにしています。 それらは様々な官能基を担持することができ、多様な治療の可能性につながります 。2-アセチル-2H-インダゾール-5-カルボン酸メチルは、新しい医薬品開発における前駆体または活性部分として役立ちます。
細胞毒性研究
インダゾール誘導体は、HaCaTやHeLaなどのヒト細胞株に対する細胞毒性効果について評価されてきました 。2-アセチル-2H-インダゾール-5-カルボン酸メチルは、同様の生物学的アッセイで、細胞生存率への影響を評価するために使用することができます。
複雑な分子の合成
インダゾールは、潜在的な薬理活性を持つ複雑な分子における一般的な部分です。 そのような分子の合成は、しばしば複数のステップを伴い、インダゾール誘導体が重要な中間体として役立ちます 。2-アセチル-2H-インダゾール-5-カルボン酸メチルは、複雑な生物活性分子の合成に利用することができます。
化学研究
インダゾールは、現在も化学研究の対象となっており、近年では、その特性を向上させるための合成アプローチが開発されています 。2-アセチル-2H-インダゾール-5-カルボン酸メチルは、このような研究の候補となり、合成方法論の進歩に貢献する可能性があります。
将来の方向性
Indazole derivatives, including “Methyl 2-acetyl-2H-indazole-5-carboxylate”, have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . Future research may focus on developing synthetic approaches to construct these heterocycles with better biological activities .
作用機序
Target of Action
Methyl 2-acetyl-2H-indazole-5-carboxylate is a derivative of the heterocyclic compound indazole . Indazole derivatives have been found to interact with a variety of targets, including CHK1 and CHK2 kinases and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These kinases play a crucial role in cell cycle regulation and response to DNA damage .
Mode of Action
Indazole derivatives are known to inhibit, regulate, and/or modulate their targets . This can lead to changes in cell cycle progression and DNA damage response, potentially influencing the treatment of diseases such as cancer .
Biochemical Pathways
Indazole derivatives have been found to impact a wide variety of biological properties . For instance, they can affect inflammatory pathways, leading to anti-inflammatory effects .
Pharmacokinetics
The compound’s molecular weight is 21821 , which may influence its bioavailability and distribution within the body.
Result of Action
Indazole derivatives have been associated with a range of biological activities, including anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .
生化学分析
Biochemical Properties
Methyl 2-acetyl-2H-indazole-5-carboxylate participates in various biochemical reactions, interacting with enzymes, proteins, and other biomolecules. The compound’s indazole ring structure allows it to engage in hydrogen bonding and π-π stacking interactions with biomolecules . These interactions can influence the compound’s binding affinity and specificity towards target enzymes and proteins. For instance, indazole derivatives have been shown to interact with kinases, proteases, and other enzymes involved in cellular signaling pathways . Methyl 2-acetyl-2H-indazole-5-carboxylate may exhibit similar interactions, affecting the activity and function of these biomolecules.
Cellular Effects
Methyl 2-acetyl-2H-indazole-5-carboxylate has been observed to impact various cell types and cellular processes. The compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . Indazole derivatives have been reported to exhibit anticancer, antimicrobial, and anti-inflammatory activities, suggesting that Methyl 2-acetyl-2H-indazole-5-carboxylate may possess similar properties . The compound’s effects on cell signaling pathways, such as the MAPK and PI3K/Akt pathways, can lead to changes in gene expression and cellular responses .
Molecular Mechanism
The molecular mechanism of Methyl 2-acetyl-2H-indazole-5-carboxylate involves its interactions with biomolecules at the molecular level. The compound can bind to enzymes and proteins, leading to enzyme inhibition or activation . For example, indazole derivatives have been shown to inhibit kinases by binding to their active sites, thereby blocking substrate access and preventing phosphorylation events . Methyl 2-acetyl-2H-indazole-5-carboxylate may exert its effects through similar binding interactions, resulting in changes in enzyme activity and downstream signaling events.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 2-acetyl-2H-indazole-5-carboxylate can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function . Studies have shown that indazole derivatives can undergo hydrolysis and oxidation, leading to the formation of degradation products . These degradation products may have different biological activities compared to the parent compound. Additionally, long-term exposure to Methyl 2-acetyl-2H-indazole-5-carboxylate in in vitro or in vivo studies can result in adaptive cellular responses, such as changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of Methyl 2-acetyl-2H-indazole-5-carboxylate can vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities . At high doses, Methyl 2-acetyl-2H-indazole-5-carboxylate may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects can be observed, where the compound’s biological activity changes significantly with small variations in dosage .
Metabolic Pathways
Methyl 2-acetyl-2H-indazole-5-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors . The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and demethylated metabolites . These metabolites can further participate in conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body . The compound’s effects on metabolic flux and metabolite levels can influence cellular energy production and biosynthetic processes .
Transport and Distribution
Within cells and tissues, Methyl 2-acetyl-2H-indazole-5-carboxylate is transported and distributed through various mechanisms . The compound can interact with transporters and binding proteins, affecting its localization and accumulation . For example, indazole derivatives have been shown to bind to albumin and other plasma proteins, influencing their distribution in the bloodstream . Methyl 2-acetyl-2H-indazole-5-carboxylate may exhibit similar interactions, impacting its bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of Methyl 2-acetyl-2H-indazole-5-carboxylate can affect its activity and function . The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, indazole derivatives have been reported to localize to the nucleus, mitochondria, and endoplasmic reticulum, where they can modulate various cellular processes . Methyl 2-acetyl-2H-indazole-5-carboxylate may exhibit similar localization patterns, influencing its biological activity and therapeutic potential .
特性
IUPAC Name |
methyl 2-acetylindazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-7(14)13-6-9-5-8(11(15)16-2)3-4-10(9)12-13/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVCNSHDJIHXSTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=C2C=C(C=CC2=N1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)ethan-1-amine hydrochloride](/img/structure/B1405511.png)
![1-(3-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)ethanone](/img/structure/B1405512.png)
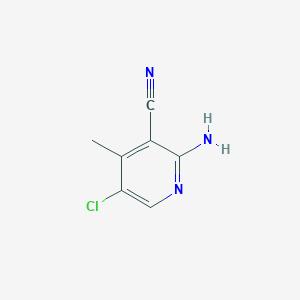
![2-(Imidazo[1,2-a]pyridin-6-ylmethyl)-1H-isoindole-1,3(2H)-dione,technical](/img/structure/B1405515.png)
![3-butyl-2-((E)-2-((E)-3-((E)-2-(3-butyl-1,1-dimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)ethylidene)-2-chlorocyclohex-1-en-1-yl)vinyl)-1,1-dimethyl-1H-benzo[e]indol-3-ium tetrafluoroborate](/img/structure/B1405516.png)
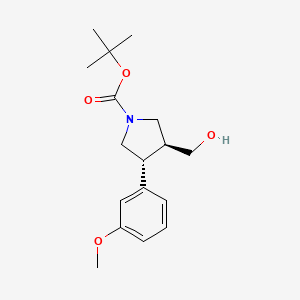
![6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid](/img/structure/B1405521.png)
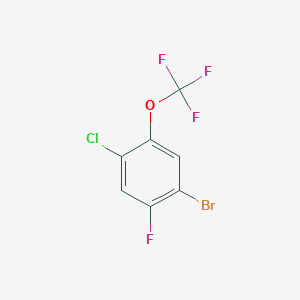
![2-Bromo-1-[chloro(difluoro)methoxy]-4-(trifluoromethyl)benzene](/img/structure/B1405525.png)
![6,8-Dibromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1405526.png)
![6,8-Dibromo-5-methylimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1405528.png)

